Defined 2:1 Pyroglutamate–Histamine Stoichiometry Versus 1:1 Imidazole Adducts
Einecs 299-156-2 (CAS 93857-24-0) is a 2:1 adduct of 5-oxo-L-proline with histamine (mol. wt. 369.37 g/mol, formula C15H23N5O6) . The closest registered analog is the 1:1 imidazole adduct (CAS 85136-15-8; mol. wt. 197.19 g/mol; formula C8H11N3O3) . This difference affects the molar equivalent of the pyroglutamate anion delivered per unit mass: the target compound provides two carboxylate equivalents per formula unit, while the 1:1 analog provides only one. Users requiring a higher acid payload or a defined histamine counter-ion for receptor-targeted salt screening should therefore select the 2:1 histamine salt.
| Evidence Dimension | Stoichiometry and formula-unit composition of pyroglutamate–organic base adducts |
|---|---|
| Target Compound Data | 2:1 L-pyroglutamate:histamine; C15H23N5O6; MW 369.37 g/mol |
| Comparator Or Baseline | 1:1 L-pyroglutamate:imidazole (CAS 85136-15-8); C8H11N3O3; MW 197.19 g/mol |
| Quantified Difference | 2.00 vs. 1.00 pyroglutamate equivalents per formula unit; 1.87× higher molecular weight |
| Conditions | Database-derived molecular formula and registry data |
Why This Matters
Procurement of the wrong stoichiometric form would deliver half the intended acid equivalents per gram, potentially compromising salt-screening campaigns or formulation stoichiometry.
